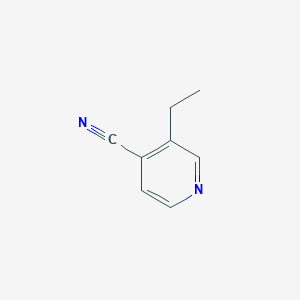

3-Ethylisonicotinonitrile

Description

Contextualization of Pyridine (B92270) and Nitrile Functional Groups in Chemical Sciences

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a range of chemical modifications, making it a versatile building block in the synthesis of new compounds. nih.govsarchemlabs.com Pyridine's water miscibility is another key feature that enhances its utility in various chemical reactions. nih.govsarchemlabs.com

The nitrile group (-C≡N) is a linear functional group that is also of great importance in chemical sciences. nih.gov It is a strong electron-withdrawing group, which can significantly influence the electronic properties of a molecule. nih.gov Nitriles are considered bioisosteres of carbonyl, hydroxyl, and halogen groups, meaning they can often be substituted for these groups in a molecule without a significant loss of biological activity. nih.govresearchgate.net This property, along with their metabolic stability, makes them highly valuable in drug design and medicinal chemistry. nih.govresearchgate.net The incorporation of a nitrile group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. nih.gov

Strategic Importance of Isonicotinonitrile Derivatives in Chemical Discovery

Isonicotinonitrile, or 4-cyanopyridine (B195900), is a specific isomer of cyanopyridine where the nitrile group is at the 4-position of the pyridine ring. Its derivatives, including 3-Ethylisonicotinonitrile, are of strategic importance in chemical discovery for several reasons. The pyridine and nitrile groups together create a molecule with a unique combination of reactivity and electronic properties. This allows for the synthesis of a diverse array of more complex molecules. For instance, isonicotinonitrile derivatives serve as key intermediates in the preparation of various biologically active compounds. chemicalbook.com The presence of the nitrile group offers a handle for further chemical transformations, such as hydrolysis to amides or carboxylic acids, or reduction to amines. researchgate.net

The substitution pattern on the pyridine ring, as seen with the ethyl group in this compound, allows for fine-tuning of the molecule's properties. This strategic placement of substituents can influence factors such as solubility, lipophilicity, and steric interactions, which are crucial in the design of new materials and pharmaceuticals. Research has shown that even small changes to the substituents on the pyridine ring can lead to significant differences in biological activity and chemical reactivity. researchgate.net

Foundational Research Trajectories for this compound as a Model Compound

This compound has emerged as a model compound in several foundational research trajectories. Its relatively simple yet functionalized structure makes it an ideal candidate for studying the interplay between the pyridine and nitrile functionalities. Researchers utilize it to investigate reaction mechanisms, explore new synthetic methodologies, and understand structure-activity relationships.

One significant area of research involves its use as a reagent in the synthesis of more complex heterocyclic compounds. For example, it has been employed in the synthetic preparation of antitumor alkaloids like ellipticine (B1684216) and olivacine. chemicalbook.com Furthermore, studies on this compound and related compounds contribute to a deeper understanding of how nitrile-functionalized pyridines interact with biological targets. This knowledge is instrumental in the rational design of new therapeutic agents.

Chemical Properties of this compound

The distinct properties of this compound are a direct result of its molecular structure. A comprehensive understanding of these properties is crucial for its application in various research fields.

| Property | Value |

| CAS Number | 13341-18-9 |

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | 224 °C |

| Density | 1.05 g/cm³ |

| Flash Point | 90 °C |

| pKa | 2.22 ± 0.18 (Predicted) |

| Table 1: Key Chemical Properties of this compound. Data sourced from chemicalbook.com. |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRNETTYKHGFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564798 | |

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13341-18-9 | |

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Ethylisonicotinonitrile

Reactivity Profiling of the Nitrile Group in 3-Ethylisonicotinonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, rendering the carbon atom electrophilic. libretexts.org This electronic characteristic is the foundation for a variety of transformations, including nucleophilic additions, hydrolysis, and reduction/oxidation reactions.

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. A prominent example is the reaction with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.comlibretexts.org This reaction proceeds through a nucleophilic addition to the C-N triple bond, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, effectively converting the nitrile into a carbonyl functional group. chemistrysteps.comlibretexts.org

Another class of reactions involves cycloadditions. While direct cycloaddition with the nitrile is less common, related compounds like nitrile oxides, which are 1,3-dipoles, readily participate in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazoles. wikipedia.org The synthesis of such reactive intermediates from this compound would first require transformation of the nitrile group.

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Reaction Type | Reagent | Intermediate | Product |

|---|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine Salt | Ketone |

| Organolithium Reaction | R-Li, then H₃O⁺ | Imine Salt | Ketone |

Hydrolysis and Amidation Pathways

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. chemistrysteps.com The process occurs in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to 3-ethylisonicotinamide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to 3-ethylisonicotinic acid.

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, also yields the amide. chemistrysteps.com Subsequent saponification of the amide gives the carboxylate salt, which can be neutralized to afford the carboxylic acid.

Table 2: Hydrolysis of this compound

| Catalyst | Intermediate Product | Final Product |

|---|---|---|

| Acid (e.g., H₂SO₄, heat) | 3-Ethylisonicotinamide | 3-Ethylisonicotinic acid |

| Base (e.g., NaOH, heat) | 3-Ethylisonicotinamide | 3-Ethylisonicotinate Salt |

Reduction and Oxidation Chemistry

The nitrile group is readily reduced to a primary amine. wikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can achieve this transformation by a twofold nucleophilic addition of hydride ions. libretexts.orglibretexts.org The reaction first forms an imine anion, which is then further reduced to a dianion. Quenching the reaction with water furnishes the primary amine, 4-(aminomethyl)-3-ethylpyridine. libretexts.org Catalytic hydrogenation over metal catalysts can also be employed to achieve this reduction. wikipedia.org

Conversely, the direct oxidation of the nitrile group is not a common transformation. wikipedia.org However, the pyridine (B92270) nitrogen of this compound can be oxidized. tdx.cat Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the nitrogen atom to form this compound N-oxide. tdx.catimperial.ac.uk This transformation significantly alters the electronic properties and reactivity of the pyridine ring.

Table 3: Reduction and Oxidation Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product |

|---|---|---|---|

| Reduction | LiAlH₄, then H₂O | Nitrile | 4-(Aminomethyl)-3-ethylpyridine |

| Reduction | H₂, Metal Catalyst (e.g., Ni) | Nitrile | 4-(Aminomethyl)-3-ethylpyridine |

| Oxidation | m-CPBA | Pyridine Nitrogen | This compound N-oxide |

Pyridine Ring Reactivity and Transformations

The reactivity of the pyridine ring in this compound is dictated by the inherent electronic properties of the heteroaromatic system and the directing effects of its substituents: the electron-donating ethyl group and the electron-withdrawing nitrile group.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqlibretexts.org This deactivation is further intensified by the presence of the potent electron-withdrawing nitrile group at the C4 position. The ethyl group at C3 is an electron-donating group, which typically activates the ring for EAS. wikipedia.org

The combination of these factors makes electrophilic substitution on this compound challenging, requiring vigorous reaction conditions. uoanbar.edu.iqlibretexts.org The pyridine nitrogen directs incoming electrophiles primarily to the C3 and C5 positions. libretexts.org Since the C3 position is already occupied by the ethyl group, any potential EAS reaction would be directed to the C5 position. Classic methodologies for EAS on such deactivated rings often result in low yields or require activation via N-oxide formation. tdx.catuoanbar.edu.iq

Table 4: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent | Directing Influence | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Pyridine N, -CN (deactivating), -Et (activating) | C5 (if reaction occurs) |

| Halogenation | Br₂/FeBr₃ | Pyridine N, -CN (deactivating), -Et (activating) | C5 (if reaction occurs) |

| Sulfonation | Fuming H₂SO₄ | Pyridine N, -CN (deactivating), -Et (activating) | C5 (if reaction occurs) |

Nucleophilic Aromatic Substitution at the Pyridine Core

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. imperial.ac.ukwikipedia.org In this compound, the strong electron-withdrawing effect of the nitrile group at the C4 position significantly activates the ring for nucleophilic attack. masterorganicchemistry.compressbooks.pub

For a classic SNAr reaction to occur, a good leaving group must be present at one of the activated positions (ortho or para to the activating group). wikipedia.org While this compound itself lacks a leaving group, derivatives containing one (e.g., a halogen at C2) would be highly reactive towards nucleophiles. Another important reaction is the Chichibabin reaction, where a powerful nucleophile like sodium amide (NaNH₂) can directly attack the ring, typically at the C2 or C6 position, to introduce an amino group. wikipedia.org The presence of the activating nitrile group would facilitate such a transformation.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Activated Positions | Potential Product (Example) |

|---|---|---|---|

| Chichibabin Reaction | NaNH₂ | C2, C6 | 2-Amino-3-ethylisonicotinonitrile |

| SNAr (on a derivative) | Nu⁻ (on 2-halo-3-ethylisonicotinonitrile) | C2 | 2-(Nu)-3-ethylisonicotinonitrile |

C-H Activation and Functionalization Studies

The functionalization of otherwise inert C-H bonds in alkyl-substituted pyridines, such as this compound, represents a powerful strategy for molecular diversification. Research has primarily focused on transition-metal-catalyzed reactions that leverage the directing ability of the pyridine nitrogen to achieve site-selective activation of C(sp³)–H bonds within the ethyl substituent.

One prominent example is the rhodium(III)-catalyzed oxidative cross-coupling of 2-ethylpyridine (B127773) derivatives with heteroarenes. nih.govacs.org This method provides a direct route to β-heteroarylated pyridines, which are valuable scaffolds in medicinal chemistry. nih.gov The inherent pyridyl group in the substrate directs the catalyst to the ethyl group, facilitating the selective cleavage of a primary C(sp³)–H bond for subsequent coupling with a heteroarene C(sp²)–H bond. nih.govacs.org This transformation exhibits broad substrate scope and tolerates a variety of sensitive functional groups, including esters, amides, and halogens. nih.gov

Another approach to functionalizing the ethyl group involves sulfonylation. The reaction of 4-ethylpyridine (B106801) with aryl sulfonyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) leads to the formation of picolyl sulfones. This transformation proceeds via the transient generation of a reactive alkylidene dihydropyridine (B1217469) intermediate.

The scope of these functionalization reactions is extensive, allowing for the introduction of various aryl, heteroaryl, and sulfonyl groups to the ethyl side chain of pyridine derivatives. The choice of catalyst, oxidant, and reaction conditions is critical for achieving high yields and selectivity.

Interactive Table: C-H Functionalization of Ethylpyridine Derivatives

| Substrate | Coupling Partner | Catalyst System | Oxidant/Additive | Product | Yield (%) | Ref. |

| 2-tert-Butyl-6-ethylpyridine | Benzothiophene | [CpRhCl₂]₂ | AgSbF₆, Ag₂O | β-(Benzothiophen-2-yl)-2-tert-butyl-6-ethylpyridine | 34 | acs.org |

| 2-Ethyl-4-methylpyridine | Methyl 3-methylthiophene-2-carboxylate | [CpRhCl₂]₂ | Ag₂O, AgSbF₆ | β-(2-Methoxycarbonyl-3-methylthiophen-4-yl)-2-ethyl-4-methylpyridine | 72 | nih.gov |

| 2-Ethyl-5-methoxypyridine | Methyl 3-methylthiophene-2-carboxylate | [Cp*RhCl₂]₂ | Ag₂O, AgSbF₆ | β-(2-Methoxycarbonyl-3-methylthiophen-4-yl)-2-ethyl-5-methoxypyridine | 65 | nih.gov |

| 4-Ethylpyridine | p-Toluenesulfonyl chloride | Et₃N, DMAP (cat.) | - | 1-(4-Pyridinyl)ethyl p-tolyl sulfone | 85 |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For reactions involving this compound and its analogs, mechanistic studies have focused on identifying key intermediates, probing transition states through kinetic isotope effects, and analyzing stereochemical pathways.

The identification of transient species provides crucial insights into the reaction pathway. In the C-H functionalization of ethylpyridines, several key intermediates have been proposed and, in some cases, isolated and characterized.

Rhodacycle Intermediates: In rhodium-catalyzed C-H activation, the reaction is believed to proceed through a cyclometalated intermediate. rsc.orgrsc.org The pyridine nitrogen coordinates to the Rh(III) center, which then facilitates the cleavage of a C-H bond on the ethyl group to form a five-membered rhodacycle. mdpi.com Such intermediates have been successfully isolated and characterized by techniques like X-ray crystallography, providing strong evidence for the chelation-assisted C-H activation mechanism. acs.orgrsc.org For instance, a five-membered cyclometalated Rh(III) species was isolated during studies of C-H amination of 2-alkylpyridine derivatives, confirming its role as a key intermediate in the catalytic cycle. acs.org

Vinylpyridine Intermediates: In cooperative copper/rhodium catalytic systems for the synthesis of quinolizinium (B1208727) salts from 2-ethylpyridines, detailed mechanistic studies suggest the in situ formation of a 2-vinylpyridine (B74390) intermediate. scispace.com This is thought to occur via a copper-promoted C(sp³)–H hydroxylation of the ethyl group, followed by dehydration. scispace.com The resulting vinylpyridine then undergoes a rhodium-catalyzed vinylic C(sp²)–H activation and annulation with an alkyne to afford the final product. scispace.com

Alkylidene Dihydropyridine Intermediates: For the sulfonylation of 4-alkylpyridines, a plausible mechanism involves the initial N-sulfonylation of the pyridine to form a pyridinium (B92312) salt. The increased acidity of the picolyl protons allows for deprotonation by a base, leading to the formation of a highly reactive alkylidene dihydropyridine intermediate. This intermediate then reacts with an electrophile, such as an activated sulfonyl chloride, at the exocyclic carbon to yield the functionalized product.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and providing information about the structure of the transition state. snnu.edu.cn By replacing hydrogen atoms with deuterium (B1214612) at specific positions, changes in the reaction rate can be measured.

In the context of rhodium-catalyzed C-H activation of ethylpyridine derivatives, significant primary KIE values have been observed, indicating that the C-H bond cleavage is involved in the rate-determining step of the reaction. For the oxidative cross-coupling of a 2-alkylpyridine with a heteroarene, a KIE value (kH/kD) of 4.3 was measured when the methyl hydrogens of the ethyl group were replaced with deuterium. acs.org This large value strongly suggests that the C(sp³)–H bond breaking is a key event in the turnover-limiting step. acs.org Conversely, a much smaller KIE of 1.3 was observed when the C-H bond of the coupling partner (benzothiophene) was deuterated, implying that its activation is a reversible and not rate-limiting process. acs.org

Interactive Table: Kinetic Isotope Effect Data for Pyridine C-H Functionalization

| Reaction | Labeled Position | kH/kD | Implication | Ref. |

| Rh(III)-catalyzed β-heteroarylation of 2-ethylpyridine | Ethyl group (CH ₃) | 4.3 | C(sp³)–H cleavage is part of the rate-determining step. | acs.org |

| Rh(III)-catalyzed β-heteroarylation of 2-ethylpyridine | Benzothiophene (CH ) | 1.3 | C(sp²)–H cleavage is not rate-determining. | acs.org |

| Rh(III)-catalyzed annulation | Olefinic C-H | 2.5 | C–H cleavage could be the rate-determining step. | nih.gov |

| Fe-catalyzed C-H activation of pyridine | Pyridine C-H | 1.31 ± 0.01 | Fe-H/Fe-D bond cleavage occurs during the rate-determining step. |

Stereochemical Outcomes and Diastereoselectivity

When C-H functionalization of the ethyl group in a prochiral pyridine derivative leads to the formation of a new stereocenter, controlling the stereochemical outcome is a significant challenge and a key area of research. For a molecule like this compound, functionalization at the methylene (B1212753) (CH₂) position could generate a new chiral center.

The development of enantioselective C-H activation has been successfully achieved using chiral transition metal catalysts. For instance, the desymmetrization of prochiral 2-isopropylpyridine (B1293918) via palladium-catalyzed C(sp³)–H alkylation has been reported. rsc.orgsemanticscholar.org By employing mono-N-protected amino acid (MPAA) ligands, such as (-)-menthyl-leucine-OH, it is possible to achieve asymmetric induction, albeit with modest success in early examples (38% yield and 37% ee). rsc.orgsemanticscholar.org The principle relies on the chiral ligand creating a diastereomeric transition state that favors the formation of one enantiomer over the other. rsc.org

In reactions where multiple stereocenters are formed, diastereoselectivity becomes a critical consideration. The synthesis of highly substituted piperidines from tetrahydropyridines, for example, demonstrates that epoxidation reactions can proceed with high diastereoselectivity, directed by existing stereocenters within the molecule. acs.org Similarly, the diastereoselective synthesis of polycyclic indolizines from 2-(2-enynyl)pyridines has been achieved, where the stereochemical outcome is controlled during a metal-catalyzed reaction with cyclic enamines. mdpi.com

While specific studies on the diastereoselective functionalization of this compound are not extensively documented, the principles established in related systems are applicable. The stereochemical outcome would likely be influenced by the nature of the chiral catalyst or auxiliary, the specific reaction mechanism, and the steric and electronic properties of the substrates involved. youtube.com The development of highly diastereoselective and enantioselective C-H functionalization reactions for substrates like this compound remains an active area of synthetic organic chemistry.

Computational and Theoretical Investigations of 3 Ethylisonicotinonitrile

Reaction Mechanism Modeling via Computational Chemistry

Computational chemistry serves as a virtual laboratory to model reaction mechanisms at the atomic level. By simulating the interactions between molecules, researchers can elucidate the step-by-step pathways of chemical transformations, identify transient intermediates, and determine the energetic barriers that govern reaction rates. For a molecule like 3-Ethylisonicotinonitrile, this can involve modeling its synthesis or its participation in further chemical reactions.

Potential Energy Surface Mapping

A cornerstone of reaction mechanism modeling is the mapping of the potential energy surface (PES). The PES is a mathematical or graphical representation of the potential energy of a set of atoms as a function of their spatial coordinates. researchgate.net Key features of a PES include minima, which correspond to stable molecules (reactants, products, and intermediates), and saddle points, which represent transition states—the highest energy point along the lowest energy path between two minima.

For a reaction involving 3-substituted pyridines, the PES can reveal the most favorable pathways for a given transformation. uniovi.es For instance, in the context of its synthesis, a PES could map the energy landscape as the ethyl and cyano groups are introduced onto the pyridine (B92270) ring. The shape of the surface, with its valleys (low energy paths) and mountains (high energy barriers), dictates the kinetics and thermodynamics of the reaction.

A hypothetical PES for the final step in a synthesis of this compound might involve the reaction of a 3-ethylpyridine (B110496) derivative with a cyanating agent. The PES would describe the approach of the reactants, the formation of a transition state, and the final formation of the product. The calculated energy barriers would indicate the required reaction conditions, such as temperature and catalysts.

Table 1: Hypothetical Energy Profile for a Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials in their ground state |

| Transition State 1 | +25 | Energy maximum for the initial bond formation |

| Intermediate | -5 | A metastable species formed during the reaction |

| Transition State 2 | +15 | Energy maximum for the final product formation step |

| Product | -20 | This compound in its ground state |

Note: This table is illustrative and not based on experimental or calculated data for this compound.

Catalytic Cycle Simulations

Many chemical reactions, particularly in industrial settings, rely on catalysts to enhance reaction rates and selectivity. Computational modeling is instrumental in understanding and optimizing catalytic cycles. These simulations can trace the journey of a catalyst through its various states—activation, reaction with substrates, and regeneration.

While specific catalytic cycle simulations for the synthesis of this compound are not documented in available literature, general principles from related reactions can be applied. For instance, the synthesis of pyridines can be achieved through cycloaddition reactions catalyzed by transition metals like nickel. researchgate.net A plausible catalytic cycle for the formation of a substituted pyridine ring would involve the coordination of reactants to the metal center, oxidative coupling, reductive elimination to form the product, and regeneration of the active catalyst.

Similarly, the introduction of the nitrile group can be modeled. Palladium-based catalysts have been shown to be effective in the hydration of nitriles, and the catalytic cycle involves the coordination of the nitrile to the palladium center. frontiersin.org A reverse reaction, the cyanation of a pyridine ring, could also be modeled. Nickel-catalyzed deaminative cyanation provides a route to convert primary alkyl amines to alkyl nitriles. organic-chemistry.org Iron catalysis has also been explored for the hydroboration of nitriles. chemrxiv.org

A hypothetical catalytic cycle for the synthesis of this compound could involve a transition metal catalyst that facilitates the coupling of a 3-ethylpyridine precursor with a cyanide source. The simulation would detail the energy changes at each step, from the initial binding of the reactants to the final release of the product, providing insights into potential bottlenecks and ways to improve catalyst efficiency.

Structure-Based Computational Design for Derivatives

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. By understanding the relationship between a molecule's structure and its function, scientists can computationally screen and modify lead compounds to enhance their performance for specific applications.

For this compound, structure-based design could be employed to create derivatives with tailored electronic, optical, or biological properties. For example, isonicotinonitrile derivatives have been investigated as emitters in organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov Computational studies, often using DFT and time-dependent DFT (TD-DFT), can predict properties like frontier molecular orbital energies (HOMO and LUMO), which are crucial for designing efficient thermally activated delayed fluorescence (TADF) emitters. By systematically modifying the structure of this compound, for instance, by adding donor or acceptor groups at different positions, it is possible to tune its photophysical properties.

In the context of medicinal chemistry, structure-based drug design is a well-established approach. If this compound were identified as a fragment of a biologically active molecule, computational docking could be used to predict how its derivatives might bind to a target protein. core.ac.uk For example, derivatives of other substituted pyridines have been designed as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. tandfonline.com Computational studies can guide the synthesis of new derivatives with improved binding affinity and selectivity.

Table 2: Computationally Guided Design of this compound Derivatives for Potential Applications

| Derivative of this compound | Target Application | Computational Method | Predicted Property Enhancement |

| With an added electron-donating group (e.g., -N(CH₃)₂) | OLED Emitter | TD-DFT | Tuned emission wavelength, improved quantum efficiency |

| With a flexible side chain | Enzyme Inhibitor | Molecular Docking | Improved binding to a specific protein active site |

| With a halogen substituent | Materials Science | DFT | Altered crystal packing and electronic properties |

Note: This table is illustrative and presents hypothetical scenarios for the application of computational design.

The structural features of isonicotinonitrile derivatives have also been studied in the context of spin-crossover (SCO) materials, where the magnetic state of a metal complex can be switched by external stimuli. nih.gov Computational modeling can help in designing ligands that favor specific spin states and influence the cooperativity of the spin transition.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with molecular vibrations, offering a fingerprint of the functional groups and skeletal structure of a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. For 3-Ethylisonicotinonitrile, the FTIR spectrum is dominated by characteristic absorption bands corresponding to its constituent parts: the pyridine (B92270) ring, the ethyl substituent, and the nitrile group.

The most prominent feature in the IR spectrum is the C≡N stretching vibration of the nitrile group, which typically appears as a sharp, intense band in the 2200-2300 cm⁻¹ region. The presence of this band is a clear indicator of the cyano functionality. The vibrations of the pyridine ring give rise to several bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The ethyl group introduces aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. While specific experimental spectra for this compound are not widely published, analysis of related compounds like 3-cyanopyridine (B1664610) confirms the positions of these key vibrational modes. chemicalbook.comharvard.edu

Table 1: Expected Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Ethyl) | Asymmetric/Symmetric Stretching | 2850 - 2980 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2200 - 2300 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | Medium-Strong |

| Ethyl Group | CH₂/CH₃ Bending | 1375 - 1470 | Medium |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

This table is based on established group frequencies and data from analogous compounds.

Raman spectroscopy is complementary to FTIR, as it detects vibrations that induce a change in molecular polarizability. chemicalbook.com For this compound, the C≡N stretch is also strongly Raman active. The symmetric "breathing" modes of the pyridine ring, which are often weak in the IR spectrum, typically give rise to strong bands in the Raman spectrum, providing valuable structural information.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While specific SERS studies on this compound are not documented, the technique could be employed to study its interaction with metallic surfaces, providing insights into the orientation and binding of the molecule, which is relevant for applications in catalysis or sensor development.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Advanced 2D NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. researchgate.net

A complete assignment of the NMR spectra of this compound can be achieved through a combination of 1D and 2D NMR experiments.

¹H NMR: The proton spectrum would show signals for the three aromatic protons on the pyridine ring and the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts of the ring protons are influenced by the anisotropic effects of the ring nitrogen and the electronic effects of the substituents. Based on data for related pyridines, the H-2 and H-6 protons would be the most downfield, followed by the H-5 proton. chemicalbook.comnih.gov

¹³C NMR: The carbon spectrum would display eight distinct signals: five for the pyridine ring carbons (including the carbon bearing the nitrile group) and two for the ethyl group carbons, and one for the nitrile carbon itself. The chemical shift of the nitrile carbon is typically found in the 115-125 ppm range.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. epstem.net It would show a clear correlation between the methylene (B1212753) and methyl protons of the ethyl group. It would also show a correlation between the H-5 and H-6 protons on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. acs.org It would be used to definitively assign the carbon signals for each of the protonated positions on the pyridine ring and the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| 2 | ~8.7 | ~152 | C-3, C-4, C-6 |

| 3 | - | ~138 | - |

| 4 | - | ~145 | - |

| 5 | ~7.5 | ~125 | C-3, C-4, C-6, C-CN |

| 6 | ~8.7 | ~150 | C-2, C-4, C-5 |

| -CH₂- | ~2.8 (q) | ~25 | C-3, C-4, C-5, -CH₃ |

| -CH₃ | ~1.3 (t) | ~14 | C-3, -CH₂- |

| -C≡N | - | ~118 | - |

Note: Predicted values are based on additivity rules and data from analogous compounds like 3-cyanopyridine and ethyl pyridine. Actual experimental values may vary. (q = quartet, t = triplet)

Solid-State NMR (SSNMR) is an indispensable tool for characterizing materials in their solid form, including different crystalline polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of ¹³C and ¹⁵N nuclei. For this compound, SSNMR could be used to:

Identify the number of crystallographically inequivalent molecules in the unit cell, which would manifest as multiple peaks for a single carbon position.

Probe intermolecular interactions, such as hydrogen bonding or π-π stacking, through changes in chemical shifts compared to the solution state.

Characterize polymorphism, as different crystal forms would yield distinct SSNMR spectra.

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the electron density of a crystalline solid. An XRD study of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining the exact geometry of the molecule in the solid state.

Furthermore, XRD reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces, such as potential π-π stacking interactions between pyridine rings or dipole-dipole interactions involving the nitrile groups, which govern the crystal packing. While a specific crystal structure for this compound is not publicly available, studies on related cyanopyridines show that such interactions are common and play a crucial role in the supramolecular architecture.

Single Crystal X-ray Diffraction of this compound

Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), no entry corresponding to the single-crystal structure of this compound could be located.

Co-crystal and Complex Structure Determination

The formation of co-crystals or coordination complexes can significantly modify the physicochemical properties of a compound. By co-crystallizing this compound with other molecules (co-formers), it would be possible to explore new solid forms with potentially altered solubility, stability, or melting points. The structural analysis of such co-crystals would elucidate the specific intermolecular interactions responsible for their formation.

No published studies on the synthesis or structural analysis of co-crystals or complexes involving this compound were found in the reviewed literature.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₈N₂), the theoretical exact mass could be calculated and would be a key piece of data for its unequivocal identification.

A search of spectral databases did not yield any publicly available high-resolution mass spectrometry data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing valuable information about the connectivity of atoms within the molecule. Analysis of the fragmentation of the protonated molecule of this compound would likely involve characteristic losses, such as the cleavage of the ethyl group or rearrangements of the pyridine ring.

Specific tandem mass spectrometry studies detailing the fragmentation pathways of this compound are not available in the scientific literature. While data for related compounds like 3-methylisonicotinonitrile (B41241) and 3-ethylpyridine (B110496) exist, a direct and accurate fragmentation analysis for the title compound cannot be constructed without experimental data.

Applications of 3 Ethylisonicotinonitrile and Its Derivatives in Advanced Research Domains

Medicinal Chemistry and Chemical Biology Applications

The unique electronic properties and structural features of the isonicotinonitrile core make it a valuable building block in the design of biologically active molecules. The ethyl group at the 3-position can influence steric interactions and lipophilicity, which are critical for a compound's pharmacokinetic and pharmacodynamic profile.

Enzyme Inhibition and Receptor Binding Studies

Derivatives of isonicotinonitrile have been investigated for their ability to interact with various biological targets, including enzymes and receptors. A notable area of research is their activity as noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This receptor is a target for therapeutics aimed at treating central nervous system disorders.

Research into a series of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) analogs, which share the core pyridine (B92270) nitrile structure, has identified compounds with significantly enhanced potency as mGluR5 antagonists. chemtube3d.com These studies demonstrate that modifications to the scaffold can lead to compounds with nanomolar to sub-nanomolar potencies, highlighting the potential of this chemical class in neuroscience drug discovery. For instance, two MTEP analogs, compounds 19 and 59, showed functional activity as mGluR5 antagonists that were 490 and 230 times more potent than MTEP itself. chemtube3d.com

The binding of isonicotinonitrile derivatives is not limited to mGluR5. The nitrogen atom of the pyridine ring and the nitrile group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the amino acid residues in the binding sites of proteins. This makes them attractive for targeting a wide range of enzymes and receptors. For example, studies on nicotinic acetylcholine (B1216132) receptors (nAChRs) have utilized ligands with related pyridine structures to probe receptor binding and function. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Effects

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug discovery. SAR studies on isonicotinonitrile derivatives and related heterocyclic compounds have provided valuable insights for optimizing their therapeutic potential.

For example, a study on 3-vinylindazole derivatives as tropomyosin receptor kinase (Trk) inhibitors demonstrated how systematic modifications can lead to potent and selective inhibitors. epa.gov While not isonicotinonitriles, these indazole analogs share a similar bicyclic aromatic system, and the principles of SAR are transferable. The study identified a compound that potently suppressed the proliferation of cells with NTRK fusions and was effective against mutations that confer resistance to existing inhibitors. epa.gov

Similarly, SAR studies on substituted isoquinolin-1-ones, which can be considered bioisosteres of certain pyridine-containing compounds, revealed that the position and nature of substituents are critical for antitumor activity. uni-regensburg.de An O-(3-hydroxypropyl) substituted compound exhibited the best antitumor activity, being 3-5 times more potent than the parent compound. uni-regensburg.de In another study focusing on N-ethyl-hexedrone analogues, it was found that the length of the α-carbon side-chain influences the mechanism of action and cytotoxic properties. nih.gov These findings underscore the importance of systematic structural modifications, such as varying the ethyl group in 3-Ethylisonicotinonitrile, to fine-tune biological activity.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The photophysical properties of certain pyridine derivatives make them excellent candidates for developing fluorescent probes. rsc.orgwikipedia.org

Styrylpyridinium (SP) compounds, which contain a pyridinium (B92312) core, have been synthesized and studied for their cell-labeling properties. researchgate.netsciensage.info Derivatives with a divinyl linker and strong electron-donating groups exhibit intense fluorescence in the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration and lower background autofluorescence. researchgate.netnih.gov For instance, one SP compound demonstrated strong fluorescent signals localized in the cytoplasm of cells, making it a useful tool for cellular imaging. researchgate.netsciensage.info

Furthermore, N-aryl pyrido cyanine (B1664457) derivatives have been developed as fluorogenic DNA probes. acs.org These probes are highly cell-permeable and can stain both nuclear and organelle DNA without the need for a washout step. Their compatibility with advanced imaging techniques like super-resolution microscopy highlights the versatility of the pyridine scaffold in creating sophisticated molecular tools for cell biology. acs.org The isonicotinonitrile moiety, with its distinct electronic properties, could be incorporated into novel probe designs to modulate their spectral properties and targeting specificity.

Bioisosteric Replacement Strategies in Lead Optimization

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. The goal is to enhance potency, selectivity, or pharmacokinetic parameters while retaining the desired biological activity.

The isonicotinonitrile group can serve as a bioisostere for various other functionalities. The nitrile group, for instance, is often used as a bioisosteric replacement for a carbonyl group or a halogen atom. It can act as a hydrogen bond acceptor and its linear geometry can be used to probe specific interactions within a binding pocket. The pyridine ring itself is a common bioisostere for a phenyl ring, offering the advantage of a nitrogen atom that can modulate solubility, polarity, and metabolic stability, and can also serve as a key interaction point with a biological target.

The thoughtful application of bioisosteric replacement can address issues such as poor metabolic stability or off-target toxicity. For example, replacing a metabolically labile methoxy (B1213986) group with a more stable group like a nitrile or a pyridine ring can significantly improve a drug candidate's profile.

Modulation of Protein-Ligand Interactions

The ability to modulate the interaction between a protein and its binding partners is a key mechanism of action for many drugs. Derivatives of this compound can be designed to either enhance or disrupt these interactions.

As allosteric modulators, these compounds can bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's affinity for its natural ligand. The aforementioned mGluR5 antagonists are a prime example of this, where they bind to an allosteric site to inhibit receptor activation by glutamate. chemtube3d.com

Synthetic receptors have also been designed to bind to the surface of proteins and disrupt their interactions with other proteins. For example, a synthetic molecule was developed to bind to the surface of chymotrypsin (B1334515) and block its interaction with proteinaceous inhibitors. The isonicotinonitrile scaffold, with its defined geometry and potential for specific interactions, could be incorporated into the design of such synthetic modulators to target specific protein-protein interactions, which are often considered challenging drug targets. The modulation of serum protein binding is another area of interest, as it can significantly affect a drug's biodistribution and efficacy.

Catalysis and Ligand Design in Organic Synthesis

Beyond biological applications, the pyridine nitrile structure is valuable in the field of catalysis and organic synthesis. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers, making these compounds versatile ligands for transition metal catalysts. nih.gov

Isonitriles are recognized for their potential as ligands in metal catalysis, contributing to the discovery of new catalytic processes. They can act as either innocent (spectator) or non-innocent (participating) ligands in metal complexes. Metal complexes with isonitrile ligands have been successfully applied in various catalytic reactions.

Specifically, nitrile-functionalized pyridinium-based ionic liquids have been used to immobilize palladium catalysts for cross-coupling reactions like the Suzuki and Stille reactions. The presence of the coordinating nitrile group in the ionic liquid significantly reduces the leaching of the palladium catalyst, allowing for better recycling and reuse.

Furthermore, the nitrile group itself is a useful functional group in organic synthesis. For instance, nitrile-containing templates that coordinate to palladium have been used to direct C-H functionalization to the meta-position of an aromatic ring, a challenging feat in organic synthesis. The pyridine ring can also act as a nucleophilic catalyst in its own right, particularly in acylation reactions. nih.gov The development of new synthetic routes, such as the synthesis of isonitriles from N-substituted formamides or the formation of pyridines from acetylenes and nitriles, further expands the utility of these compounds in synthetic chemistry.

Application as Ligands in Transition Metal-Catalyzed Reactions

Derivatives of isonicotinonitrile are valuable as ligands in transition metal-catalyzed reactions, particularly in cross-coupling reactions that are fundamental to modern organic synthesis. The pyridine nitrogen can bind to a variety of transition metals, such as palladium, nickel, and copper, forming stable complexes that catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

The electronic nature of the isonicotinonitrile ligand can be finely tuned by substituents on the pyridine ring. The ethyl group at the 3-position in this compound, for instance, acts as a weak electron-donating group, which can influence the electron density at the metal center upon coordination. This, in turn, affects the catalytic activity and selectivity of the metal complex.

Research has shown that pyridine-based ligands are effective in a range of palladium-catalyzed reactions. For example, palladium complexes with phosphine (B1218219) ligands containing pyridine moieties have been successfully employed in Suzuki-Miyaura and Heck-Cassar-Sonogashira coupling reactions. While specific studies focusing solely on this compound as a ligand are not extensively documented, the principles of ligand design in catalysis suggest its potential utility. The nitrile group can also play a role in catalysis, either by secondary interactions or by undergoing transformations itself, such as in isocyanide insertion reactions, which have seen significant advancements with transition metal catalysts nih.gov.

| Reaction Type | Metal Catalyst | General Ligand Class | Potential Role of Isonicotinonitrile Derivative |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Phosphine or N-heterocyclic carbene ligands | As a pyridine-based N-donor ligand to stabilize the catalytic species. |

| Heck Reaction | Palladium | Phosphine ligands | To modulate the electronic properties and stability of the palladium catalyst. |

| Sonogashira Coupling | Palladium/Copper | Phosphine ligands | Coordination to the metal center, influencing reaction efficiency. |

| Isocyanide Insertion | Palladium, Nickel | Various | The nitrile can be a precursor to an isocyanide for insertion reactions. nih.gov |

Role in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Pyridine derivatives are prominent in this field, acting as nucleophilic or Brønsted/Lewis base catalysts. The nitrogen atom of the pyridine ring in this compound can function as a catalytic site.

For example, 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst. The catalytic activity of such pyridine-based catalysts can be modulated by substituents. The ethyl group and the cyano group on the this compound ring would influence its basicity and nucleophilicity compared to unsubstituted pyridine or DMAP. While direct use of this compound as an organocatalyst is not widely reported, the synthesis of various polyfunctionalized pyridines via organocatalyzed multicomponent reactions highlights the versatility of the pyridine scaffold in this domain rsc.org.

The nitrile group can also participate in or direct organocatalytic transformations. The development of organocatalytic systems often involves the strategic placement of functional groups to achieve high levels of control and selectivity.

Chiral Derivatives in Asymmetric Catalysis

A significant area of catalysis is asymmetric synthesis, where chiral catalysts are used to produce enantiomerically enriched products. Chiral pyridine derivatives have been developed and successfully applied as organocatalysts in a variety of asymmetric transformations. These catalysts typically incorporate a chiral backbone or substituent that creates a chiral environment around the catalytically active pyridine nitrogen.

For instance, chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been used as effective enantioselective catalysts in reactions like the Staudinger synthesis of β-lactams sigmaaldrich.com. The design of such catalysts often involves creating steric hindrance on one face of the pyridine ring to control the approach of the substrate. A chiral derivative of this compound could potentially be synthesized and employed in a similar manner. The development of chiral nucleophilic pyridine catalysts for the synthesis of molecules with quaternary carbon centers demonstrates the potential of this class of catalysts nih.gov.

Furthermore, chiral guanidines, which can be derived from amino-pyridines, have emerged as powerful organocatalysts due to their strong basicity and hydrogen-bonding ability, enabling a wide range of asymmetric transformations rsc.org. This suggests a pathway for developing novel chiral catalysts based on the this compound framework.

Advanced Materials Science

The structural and electronic characteristics of this compound and its derivatives make them promising building blocks for the creation of advanced functional materials. The rigid aromatic core, combined with the polar nitrile group and the coordinating pyridine nitrogen, offers multiple avenues for incorporation into polymers, luminescent materials, and self-assembled supramolecular structures.

Organic Light-Emitting Diode (OLED) Components and Luminescent Materials

In the field of organic electronics, there is a constant search for new materials for Organic Light-Emitting Diodes (OLEDs). Pyridine-containing compounds are frequently used as electron-transporting materials (ETMs) or host materials in the emissive layer of OLED devices due to their electron-deficient nature, which facilitates electron injection and transport. The nitrile group in this compound further enhances this electron-deficient character.

Derivatives of 1,3,5-triazine, which, like pyridine, is a nitrogen-containing heterocycle, have been synthesized and studied for their conformational mobility and potential as OLED materials nih.gov. Similarly, terpyridine-modified chrysene (B1668918) derivatives have been developed as electron transporters to improve the lifetime of phosphorescent OLEDs rsc.org. These examples underscore the importance of nitrogen heterocycles in OLED technology. While specific research on this compound for OLEDs is limited, its electronic profile suggests it could be a valuable synthon for creating new ETMs or host materials.

The incorporation of isonicotinonitrile moieties into larger conjugated systems could lead to materials with interesting photophysical properties, including fluorescence or phosphorescence, which are essential for light emission in OLEDs. Research into aggregation-induced emission (AIE) has shown that certain heterocyclic compounds can become highly luminescent in the aggregated or solid state, a desirable property for OLED applications mdpi.com.

| OLED Component | Desired Property | Potential Role of Isonicotinonitrile Derivatives |

|---|---|---|

| Electron Transport Layer (ETL) | High electron mobility, good thermal stability | The electron-deficient pyridine-nitrile structure can facilitate electron transport. |

| Host Material | High triplet energy, good film-forming properties | Can be a component of a larger molecule designed to host phosphorescent dopants. |

| Emissive Material | High photoluminescence quantum yield | As a chromophoric unit within a larger fluorescent or phosphorescent molecule. |

Polymer Chemistry Building Blocks for Functional Polymers

The nitrile group and the potential for functionalization of the pyridine ring make this compound an interesting monomer for the synthesis of functional polymers. The polymerization of cyanopyridines can lead to polyconjugated polymers with a —(C=N)—n backbone, which exhibit semiconductive properties cjps.org. Such materials are of interest for applications in electronics.

Vinyl-substituted isonicotinonitriles could undergo chain-growth polymerization to produce polymers with pendant isonicotinonitrile groups. These functional groups can then be used for post-polymerization modification, for example, by coordinating metal ions or by participating in further organic reactions. Polymers containing isonitrile functional groups have been used as supports for the covalent attachment of biologically active molecules nih.gov.

The development of functional polymers often relies on the precise control of the monomer structure. The ethyl group in this compound can influence the polymer's properties, such as its solubility and glass transition temperature. Research into isocyanide-based polymers has led to materials with novel properties, including aggregation-induced emission and applications in biosensing nih.gov.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The this compound molecule possesses several features that make it an excellent candidate for use as a building block in supramolecular assemblies.

The pyridine nitrogen is a strong metal coordinating site, and ligands based on pyridine amides and dicarboxylates have been extensively used to self-assemble with metal ions to form discrete, well-defined architectures like molecular cages and macrocycles nih.govrsc.org. These structures can encapsulate guest molecules, acting as nanoscale containers for catalysis or sensing nih.gov. The nitrile group can participate in hydrogen bonding or dipole-dipole interactions, further guiding the self-assembly process.

For example, N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems are known to self-assemble into larger structures through hydrogen bonding nih.gov. By analogy, derivatives of this compound could be designed to form predictable supramolecular patterns. The formation of metallosupramolecular cages from pyridine-substituted ligands demonstrates the power of this approach to create complex, functional architectures nih.govrsc.org. These cages can exhibit host-guest chemistry, with potential applications in selective separation and reaction control.

Agrochemical and Crop Protection Research

The pyridine ring is a fundamental scaffold in the development of various agrochemicals due to its versatile chemical nature and broad spectrum of biological activities. Within this class of compounds, this compound and its derivatives have been subjects of scientific investigation, particularly in the quest for new and effective crop protection agents. Research has primarily focused on exploring their potential as both herbicides and insecticides, with a significant emphasis on understanding the structure-activity relationships that govern their biological efficacy.

Exploration of Herbicidal Properties in Pyridine-Nitrile Compounds

Research into the herbicidal properties of pyridine-nitrile compounds is an active area of investigation. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of pyridine derivatives has shown promise. For instance, certain N-oxide derivatives of pyridine compounds have been synthesized and evaluated for their pre-emergence herbicidal activity. nih.gov

Investigations into these related compounds provide a foundational understanding that could guide future research on this compound. The general approach involves synthesizing a series of analogues and screening them against various weed species to identify lead compounds with potent herbicidal effects. Structure-activity relationship (SAR) studies are crucial in this process to determine the chemical modifications that enhance herbicidal potency and selectivity.

Insecticidal Activity of Analogues

The exploration of this compound analogues has yielded more detailed findings in the realm of insecticide research. Studies have shown that derivatives of pyridine and related heterocyclic systems containing a nitrile group can exhibit significant insecticidal activity against various agricultural pests.

Research has demonstrated that the insecticidal efficacy of these compounds is highly dependent on the nature and position of substituents on the pyridine ring. For example, a study on functionalized pyridines revealed that the presence of a 4-chlorophenyl group, along with two cyano groups and a phenyl moiety, contributed to high activity against cowpea aphids (Aphis craccivora). nih.gov The study compared the toxicity of several synthesized pyridine derivatives, with some compounds showing greater activity against the nymph stage of the aphids compared to the adults. nih.gov

Further investigations into dihydropyridine (B1217469) derivatives have also shown promising results. mdpi.com The introduction of specific electron-donating groups on a phenyl ring attached to the dihydropyridine core was found to enhance acaricidal and insecticidal activities. mdpi.com For instance, certain compounds displayed significant efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the green peach aphid (Myzus persicae). mdpi.com

Thieno[2,3-b]pyridine derivatives, which are structurally related to this compound, have also been synthesized and evaluated for their insecticidal properties. Some of these compounds, particularly those containing an ethyl nicotinate (B505614) scaffold, have shown promising activity against the cotton aphid (Aphis gossypii). nih.govresearchgate.netacs.org Structure-activity relationship studies in this area have highlighted that specific substitutions can lead to compounds with notable effects on the life cycle of the aphids, including increased duration of the nymphal stage and reduced adult longevity. nih.gov

The table below summarizes the findings of selected research on the insecticidal activity of this compound analogues and related pyridine derivatives.

| Compound Class | Target Pest | Key Research Findings | Reference |

|---|---|---|---|

| Functionalized Pyridines | Cowpea aphid (Aphis craccivora) | Presence of a 4-chlorophenyl group and two cyano groups enhanced insecticidal activity. Higher toxicity observed in nymphs compared to adults. | nih.gov |

| Dihydropyridines | Carmine spider mite (Tetranychus cinnabarinus), Green peach aphid (Myzus persicae) | Electron-donating groups on an attached phenyl ring increased acaricidal and insecticidal efficacy. | mdpi.com |

| Thieno[2,3-b]pyridines | Cotton aphid (Aphis gossypii) | Some derivatives with an ethyl nicotinate scaffold showed promising results, affecting the nymphal duration and adult longevity of the pest. | nih.gov |

| Hydrazone and Dihydropyridine Derivatives | Oleander aphid (Aphis nerii) | Certain synthesized derivatives demonstrated effective control against both adult and nymph stages of the oleander aphid. | researchgate.net |

Future Research Directions and Emerging Paradigms for 3 Ethylisonicotinonitrile

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular discovery and design. nih.gov For 3-Ethylisonicotinonitrile, these computational tools offer a powerful strategy to navigate its vast chemical space and design novel derivatives with tailored properties.

Future research will likely employ a variety of ML algorithms to accelerate the discovery of new molecules based on the this compound core. nih.govresearchgate.net Supervised learning models, for instance, can be trained on datasets of known pyridine (B92270) and nicotinonitrile derivatives to predict biological activities, pharmacokinetic properties, and potential toxicity profiles for virtual compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a well-established in silico technique, can connect the chemical structure of this compound analogs with their pharmacological activity, enabling the prioritization of the most promising candidates for synthesis and testing. nih.govmdpi.com

| Derivative | Modification | Predicted Target Affinity (IC₅₀, nM) | Predicted Solubility (mg/L) | Priority for Synthesis |

|---|---|---|---|---|

| This compound (Parent) | - | 5,000 | 150 | - |

| Analog AI-01 | Addition of -OH at C2 | 750 | 450 | High |

| Analog AI-02 | Replacement of -CN with -CONH₂ | 2,200 | 600 | Medium |

| Analog AI-03 | Addition of -NH₂ at C2, -F at C5 | 50 | 200 | Very High |

| Analog AI-04 | Replacement of Ethyl with Cyclopropyl | 4,800 | 120 | Low |

Advanced Flow Chemistry and Microreactor Synthesis

The synthesis of heterocyclic compounds like this compound is poised for a paradigm shift with the adoption of flow chemistry and microreactor technology. sci-hub.seuc.pt These methods offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. sci-hub.senih.gov

Future research will focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. The inherent benefits of microreactors, such as superior heat and mass transfer, allow for the use of reaction conditions that are often unsafe or uncontrollable in large batch reactors. nih.gov This could enable the exploration of novel, more efficient synthetic routes. For instance, highly exothermic or high-pressure reactions can be conducted safely in a continuous manner. durham.ac.uk

Furthermore, flow chemistry facilitates multi-step syntheses, often called "reaction telescoping," where intermediates are generated and consumed in a continuous stream without isolation. uc.pt This approach reduces waste, minimizes manual handling of potentially hazardous materials, and significantly shortens production times. uc.ptdurham.ac.uk The modular nature of flow systems allows for the integration of in-line purification and real-time analysis, leading to a highly efficient and automated manufacturing process. durham.ac.uk

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | 12-24 hours | < 1 hour | Increased throughput |

| Temperature Control | Moderate, potential for hotspots | Precise, rapid heating/cooling | Improved safety and selectivity |

| Scalability | Difficult, requires process redesign | Simple, by running longer or in parallel | Efficient scale-up |

| Safety | Handling of bulk reagents | In-situ generation of intermediates | Minimized exposure to hazardous materials uc.pt |

| Yield | 65% | >85% | Higher efficiency, less waste |

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyridine and nicotinonitrile scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs. ekb.egnih.govrsc.org This history suggests that this compound could serve as a foundational structure for developing new therapeutic agents. ekb.eg

Future research will undoubtedly involve screening this compound and its derivatives against a wide array of biological targets. Given that related compounds have shown activity as kinase inhibitors, this is a logical starting point. nih.govnih.gov For example, nicotinonitrile derivatives have been identified as inhibitors of Pim kinases and tyrosine kinases, both of which are crucial targets in oncology. nih.govnih.govekb.eg Similarly, substituted pyridine compounds have been developed as potent allosteric inhibitors of SHP2, another key cancer target. nih.gov

Beyond oncology, the pyridine nucleus is present in drugs targeting a vast range of conditions. nih.govresearchgate.netnih.gov Therefore, a broad-based screening approach could uncover unexpected activities for this compound derivatives. This could include targets for inflammatory diseases, neurodegenerative disorders, or infectious diseases. The development of novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) or molecular glues, could also leverage the this compound scaffold to engage new or previously "undruggable" targets.

Table 3: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Example | Therapeutic Area | Rationale Based on Scaffold |

|---|---|---|---|

| Protein Kinases | Pim-1 Kinase, VEGFR-2 | Oncology | Nicotinonitrile derivatives are known Pim kinase and VEGFR-2 inhibitors. nih.govekb.eg |

| Phosphatases | SHP2 | Oncology, Immunology | Substituted pyridines are effective allosteric SHP2 inhibitors. nih.gov |

| Tubulin | - | Oncology | Certain pyridine hybrids show potent tubulin polymerization inhibition. nih.gov |

| Enzymes in Metabolism | Histone Deacetylases (HDACs) | Oncology, Neurology | The nicotinonitrile scaffold has been incorporated into HDAC inhibitors. ekb.eg |

| Receptors | A2A Adenosine Receptor | Parkinson's Disease | Pyridine derivatives have been explored as receptor antagonists. researchgate.net |

Development of Smart Materials and Responsive Systems

The unique electronic and structural properties of the pyridine ring make this compound an attractive building block for the creation of "smart" materials. These are advanced materials designed to respond to external stimuli—such as pH, light, temperature, or the presence of specific ions—in a controlled and predictable manner. sci-hub.se

Future research could focus on incorporating this compound as a functional monomer into polymer chains. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This functionality could be exploited to create:

pH-Responsive Polymers: In acidic conditions, the pyridine nitrogen can become protonated, leading to changes in polymer conformation, solubility, or hydrogel swelling. This could be applied in targeted drug delivery systems that release their payload in the acidic microenvironment of a tumor.

Metallo-Polymers and Coordination Polymers: The pyridine moiety can bind to various metal ions, leading to the formation of cross-linked networks or coordination polymers. nih.gov These materials could have applications in catalysis, sensing, or as materials with tunable magnetic or optical properties.

Redox-Responsive Materials: While the this compound core itself is not inherently redox-active, it can be functionalized with groups like pyridyl disulfide, which can be cleaved by reducing agents such as glutathione (B108866). researchgate.net This is a highly sought-after property for creating drug delivery vehicles that release their contents inside cells, where glutathione concentrations are high. researchgate.net

Table 4: Potential Smart Materials Based on this compound

| Material Type | Stimulus | Role of this compound Moiety | Potential Application |

|---|---|---|---|

| pH-Responsive Hydrogel | pH Change | The pyridine nitrogen acts as a proton-switch. | Controlled drug release, tissue engineering scaffolds. |

| Coordination Polymer | Metal Ions | Pyridine nitrogen serves as a ligand for metal coordination. nih.gov | Chemical sensors, catalysis, gas storage. |

| Self-Healing Polymer | Mechanical Stress / Heat | Reversible hydrogen bonding involving the pyridine ring. | Coatings, durable electronics, soft robotics. |

| Redox-Responsive Nanocarrier | Reducing Agents (e.g., Glutathione) | Functionalized with a redox-cleavable linker (e.g., pyridyl disulfide). researchgate.net | Intracellular drug delivery. |

Mechanistic Toxicology and Safety Profiling Beyond Basic Properties

As with any novel chemical entity, a thorough understanding of the toxicological profile of this compound is essential for its safe development and application. Future research will move beyond standard acute toxicity tests to embrace advanced, mechanism-based safety profiling, heavily relying on computational toxicology (in silico) methods. iomics.airesearchgate.net

In silico toxicology integrates computing and molecular biology to predict the potential adverse effects of chemicals, reducing the need for extensive animal testing. iomics.ai For this compound, this involves:

Metabolism Prediction: Computational models can predict the likely metabolites of the compound in humans and other species. This is crucial as metabolites can sometimes be more toxic than the parent compound.

Structural Alerts: Software can screen the structure of this compound for chemical fragments known to be associated with specific toxicities, such as mutagenicity or carcinogenicity. youtube.com For example, an unsubstituted pyridine ring can sometimes be flagged for potential interference with cytochrome P450 enzymes. nih.gov

QSAR for Toxicology: Similar to its use in predicting efficacy, QSAR can be employed to predict a range of toxicity endpoints, from skin sensitization to organ toxicity. nih.gov

Adverse Outcome Pathway (AOP) Analysis: This framework connects a molecular initiating event (e.g., the binding of this compound to a receptor) to an adverse outcome at the organism level through a series of key biological events. inotiv.com Computational tools can help identify potential AOPs that the compound might trigger.

These non-testing methods allow for the early prioritization and risk assessment of this compound and its derivatives, guiding further experimental testing in a more targeted and efficient manner. iomics.ai

Table 5: In Silico Toxicological Assessment Plan for this compound

| In Silico Method | Toxicological Endpoint to Assess | Information Gained |

|---|---|---|

| Metabolite Prediction Software | Phase I & II Metabolism | Identification of potentially reactive or toxic metabolites. |

| DEREK Nexus / Sarah Nexus | Mutagenicity (Ames Test) | Prediction of mutagenic potential based on structural alerts. |

| TOPKAT / Toxtree | Carcinogenicity, Skin/Eye Irritation | QSAR-based prediction of long-term toxicity and local tolerance. |

| PBPK Modeling | Pharmacokinetics (ADME) | Prediction of compound distribution and accumulation in different organs. inotiv.com |

| AOP Wiki / OECD QSAR Toolbox | Off-Target Effects | Identification of potential mechanisms of toxicity. |

Advanced Bioimaging Applications

Fluorescent probes are indispensable tools in modern biology, allowing for the real-time visualization of molecules and processes within living cells. mdpi.com The structural scaffolds of both pyridine and nicotinonitrile are features found in various fluorescent dyes and probes, suggesting a promising future for this compound in the field of bioimaging. researchgate.netmdpi.com

Future research could explore the modification of the this compound structure to create novel fluorescent sensors. The core principle involves linking the scaffold to a recognition moiety for a specific analyte (e.g., a metal ion, a reactive oxygen species, or an enzyme). Binding of the analyte would then trigger a change in the photophysical properties of the molecule, such as an increase or shift in its fluorescence emission. mdpi.com

The donor-acceptor character that can be engineered into nicotinonitrile derivatives makes them suitable for developing probes with properties like intramolecular charge transfer (ICT), which can be highly sensitive to the local environment. researchgate.net Potential applications include:

Ion Sensing: Developing probes for biologically important metal ions like Zn²⁺ or Cu²⁺.

Reactive Species Detection: Creating sensors for reactive oxygen species (ROS) like peroxynitrite, which are implicated in many diseases. nih.gov

Cellular Staining: The inherent properties of some nicotinonitrile derivatives may allow them to selectively accumulate in and stain specific cellular organelles, such as the cell wall in plant cells or mitochondria. researchgate.net

Table 6: Hypothetical Photophysical Properties of a Bioimaging Probe Derived from this compound

| Probe Name | Target Analyte | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Potential Application |

|---|---|---|---|---|---|

| Probe-EN-1 (Free) | Zn²⁺ | 420 | 510 (Weak) | 0.05 | - |

| Probe-EN-1 (Bound to Zn²⁺) | Zn²⁺ | 425 | 580 (Strong) | 0.65 | Ratiometric imaging of zinc in neurons. |